Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic used to treat bacterial infections . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure . Levofloxacin is also used to treat and prevent plague (including pneumonic and septicemic plague) .
Levofloxacin can be synthesized from raw material S-9,10-bis-fluoro-2,3-dihydro-3-methyl-7-oxygen-7H-pyrido [1,2,3-Δ]- [1,4]-benzoxazines-6-carboxylicesters, tetrahydrofuran (THF), water, N methyl piperazines and sodium hydroxide . The reaction is carried out at 60℃ for approximately 6 hours . After the reaction, the solvent is recovered under reduced pressure, and the Levofloxacin crude product is obtained .
Levofloxacin has a molecular formula of C18H20FN3O4 . The polymorphism of levofloxacin has been studied intensively . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate have been reported .
Levofloxacin can undergo phase transformations among different solid-state crystal forms . All of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converted into an anhydrous α form during subsequent heating .
Levofloxacin has a density of 1.5±0.1 g/cm3, a boiling point of 571.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 91.1±0.4 cm3, and it has 7 H bond acceptors and 1 H bond donor .
Levofloxacin Hydroxy Acid is a derivative of the antibiotic levofloxacin, which is a fluoroquinolone antibiotic commonly used to treat various bacterial infections. This compound is characterized by the presence of a hydroxy group, which enhances its pharmacological properties and may influence its efficacy and safety profile. The hydroxy acid form of levofloxacin is particularly interesting for research and development due to its potential applications in medicinal chemistry.
Levofloxacin Hydroxy Acid can be synthesized from levofloxacin, which itself can be derived from several synthetic pathways involving the modification of existing quinolone structures. The compound is recognized in various chemical databases and patents, indicating its relevance in pharmaceutical research and development.
Levofloxacin Hydroxy Acid falls under the classification of quinolone antibiotics. It is specifically categorized as a fluoroquinolone due to the presence of a fluorine atom in its molecular structure. This classification is significant as it relates to its mechanism of action and therapeutic uses.
The synthesis of Levofloxacin Hydroxy Acid typically involves several key steps:
One common method involves the use of specific oxidizing agents that selectively convert carbonyl groups into hydroxy groups, thereby yielding Levofloxacin Hydroxy Acid from levofloxacin. The reaction conditions (temperature, solvent, and time) must be optimized to maximize yield and minimize side reactions .
Levofloxacin Hydroxy Acid retains the core structure of levofloxacin, characterized by a bicyclic ring system with a piperazine moiety. The addition of a hydroxy group alters its chemical properties and potentially enhances its biological activity.
Levofloxacin Hydroxy Acid can undergo several chemical reactions:
The reaction pathways often involve controlled conditions to ensure selectivity and yield. For example, oxidation reactions might require specific catalysts or reagents that favor the desired transformation without affecting other sensitive functional groups present in the molecule .
Levofloxacin Hydroxy Acid exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
Levofloxacin Hydroxy Acid has potential applications in:
Levofloxacin Hydroxy Acid represents a critical oxidative metabolite or degradation derivative of levofloxacin, a third-generation fluoroquinolone antibiotic. Its core structure retains the chiral tricyclic framework of the parent compound but features a hydroxy group at the C8 position of the quinolone nucleus (replacing the fluorine atom). This modification significantly alters its electronic and steric properties. The molecular formula is established as C₁₈H₂₁FN₃O₄ (compared to levofloxacin's C₁₈H₂₀FN₃O₄), with a monoisotopic mass of 377.1487 g/mol [4] [9]. Key functional groups include:
Reactivity and Derivative Formation:The C8 hydroxy group enables unique reactivity. Studies demonstrate its participation in salt formation (e.g., with citric acid) to modulate solubility and stability. A 2:1 levofloxacin:citric acid hydrate complex exhibits improved aqueous solubility while reducing citric acid-related gastrointestinal irritation. Structural characterization via X-ray diffractometry confirms this complex retains levofloxacin’s chiral integrity while forming a stable crystalline lattice with 4.5 water molecules [5]. Degradation pathways involve oxidation; exposure to daylight generates levofloxacin N-oxide (m/z 378 [M+H]⁺) via oxidation of the piperazine nitrogen, identified by LC-MS/TOF fragmentation patterns (neutral loss of oxygen atom characteristic of N-oxides) [9].
Table 1: Key Physicochemical Properties of Levofloxacin Hydroxy Acid vs. Parent Levofloxacin
Property | Levofloxacin Hydroxy Acid | Levofloxacin |
---|---|---|
Molecular Formula | C₁₈H₂₁FN₃O₄ | C₁₈H₂₀FN₃O₄ |
Molecular Weight (g/mol) | 377.37 | 361.37 |
log P (Predicted) | ~0.8 (lower than parent) | 1.268 [8] |
Key Functional Modifications | C8 hydroxy substitution | C6-fluoro, C8-unsubstituted |
The structural evolution from levofloxacin to Levofloxacin Hydroxy Acid and comparisons with other fluoroquinolones highlight significant differences in physicochemical and biological behavior:
Physicochemical Properties:
Table 2: Structural & Functional Group Comparison Across Key Fluoroquinolones
Fluoroquinolone | C6 Substituent | C7 Substituent | C8 Substituent | Impact on Profile |
---|---|---|---|---|
Levofloxacin Hydroxy Acid | F | N-methylpiperazine | OH | ↑ Polarity, ↓ Phototoxicity |
Levofloxacin | F | N-methylpiperazine | H | Balanced Gram+/Gram- activity |
Ciprofloxacin | F | Piperazine | H | Strong Gram-, weak Gram+ |
Moxifloxacin | F | Diazabicyclo | OCH₃ | ↑ Anaerobe coverage, ↓ Phototoxicity |
Sparfloxacin | F | Dimethylpiperazine | F | ↑ Phototoxicity risk |
Biological Implications:
Evolutionary Context:Levofloxacin Hydroxy Acid exemplifies the structure-activity relationship (SAR) exploration at C8:
This comparative analysis underscores how targeted modifications at C8 drive diversification within the fluoroquinolone class, balancing antibacterial efficacy, safety, and physicochemical optimization.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7